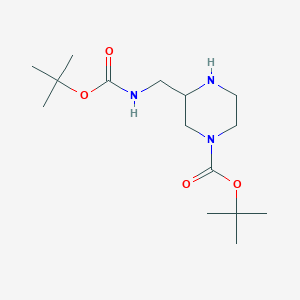

N-Boc-1-(4-Boc-2-piperazinyl)methanamine

Descripción

Contextualizing N-Boc-1-(4-Boc-2-piperazinyl)methanamine within Protected Amine Chemistry

In multi-step organic synthesis, the selective masking of reactive functional groups is a fundamental strategy to prevent unwanted side reactions. quora.com Amine groups, being both basic and nucleophilic, often require protection to allow for chemical transformations elsewhere in a molecule. nih.gov this compound is a prime example of a molecule designed with this principle at its core.

Its structure features three distinct nitrogen atoms, each with a unique chemical environment and reactivity profile:

A secondary amine at the N1 position of the piperazine (B1678402) ring, which is available for immediate reaction.

A secondary amine at the N4 position of the piperazine ring, which is protected as a tert-butyl carbamate (B1207046) (N-Boc).

A primary amine on the exocyclic methanamine group at the C2 position, also protected as a tert-butyl carbamate (N-Boc).

This differential protection is critical. The unprotected N1 amine serves as an immediate handle for synthetic elaboration, such as alkylation, acylation, or arylation. Meanwhile, the two Boc-protected amines remain inert to many reaction conditions, awaiting a specific deprotection step to reveal their reactivity. This design allows for a controlled, stepwise functionalization of the molecule, making it a highly valuable intermediate in complex synthetic pathways.

Table 1: Physicochemical Properties of this compound Note: Data for the specific compound is not widely available; these are computed properties based on its structure.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₂₉N₃O₄ |

| Molecular Weight | 315.41 g/mol |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 5 |

| Rotatable Bond Count | 5 |

| Topological Polar Surface Area | 78.1 Ų |

| Complexity | 355 |

Significance of Boc Protecting Groups in Multi-Functionalized Molecule Synthesis

The tert-butoxycarbonyl (Boc) group is one of the most widely used amine protecting groups in organic synthesis due to its unique combination of stability and facile, selective removal. quora.comnbinno.com Its utility is particularly pronounced in the synthesis of complex, multi-functionalized molecules such as peptides and pharmaceutical intermediates. nbinno.com

The key advantages of the Boc group include:

Stability: The Boc group is robust and stable under a wide range of reaction conditions, including those involving strong bases, nucleophiles, and many catalytic systems. quora.comorganic-chemistry.org

Mild Deprotection: It can be readily cleaved under mild acidic conditions, most commonly with trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM). nbinno.com This process generates volatile byproducts—carbon dioxide and isobutene—simplifying purification. quora.comcommonorganicchemistry.com

Orthogonality: The Boc group's acid lability makes it "orthogonal" to other protecting groups that are removed under different conditions (e.g., the base-labile Fmoc group or the hydrogenolysis-labile Cbz group). This orthogonality is essential for strategies that require the sequential deprotection of multiple functional groups within the same molecule. organic-chemistry.org

In a molecule like this compound, the two Boc groups shield the respective nitrogen atoms from reacting, allowing chemists to first modify the molecule at the unprotected N1 position. Subsequently, the Boc groups can be removed to expose the N4 and exocyclic primary amines for further, distinct chemical transformations. This level of control is indispensable for building molecular complexity in a predictable manner. nih.gov

Overview of Piperazine Derivatives as Key Building Blocks in Chemical Research

The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at opposite positions. This scaffold has gained a special status in medicinal chemistry, where it is often referred to as a "privileged structure". tandfonline.comnih.gov Its prevalence is highlighted by its presence in numerous FDA-approved drugs across a wide range of therapeutic areas, including anticancer, antibacterial, and antidepressant agents. nih.govresearchgate.net

The significance of the piperazine moiety stems from several key characteristics:

Physicochemical Properties: As a water-soluble and basic heterocycle, the piperazine ring can be used to modulate the physicochemical properties of a drug candidate. tandfonline.comnih.gov Its inclusion often improves aqueous solubility and bioavailability, crucial pharmacokinetic parameters.

Versatile Scaffold: The two nitrogen atoms provide convenient handles for chemical modification, allowing the piperazine ring to act as a flexible linker connecting different pharmacophores or as a central scaffold for building out substituents that interact with biological targets. tandfonline.comnih.gov

Biological Activity: The piperazine core itself is a key component of many biologically active compounds, exhibiting a broad spectrum of pharmacological activities. researchgate.netthieme-connect.com

The widespread use of piperazine-containing intermediates, such as 1-Boc-piperazine, in coupling reactions and the synthesis of complex amides underscores their role as foundational building blocks in modern drug discovery. chemicalbook.comnih.gov

Table 2: Examples of Marketed Drugs Featuring a Piperazine Scaffold

| Drug Name | Therapeutic Class |

|---|---|

| Imatinib | Anticancer |

| Ciprofloxacin | Antibacterial |

| Prazosin | Antihypertensive |

| Fluphenazine | Antipsychotic |

| Itraconazole | Antifungal |

| Indinavir | Antiviral (HIV) |

Source: researchgate.net

Research Scope and Objectives for this compound Investigations

While specific published research focusing exclusively on this compound is limited, its chemical structure allows for the definition of a clear research scope and a set of logical objectives for its application in synthetic chemistry. The molecule's value lies in its potential as a versatile, chiral, trifunctional building block.

Research Scope: The primary research scope for this compound is its use as a sophisticated intermediate in the asymmetric synthesis of complex nitrogen-containing heterocycles and peptidomimetics. Investigations would focus on leveraging the differential reactivity of its three nitrogen atoms to construct novel molecular frameworks, particularly for screening in drug discovery programs. Its applications would be most relevant in fields requiring precise control over stereochemistry and the spatial arrangement of functional groups, such as in the development of enzyme inhibitors or receptor ligands. nsf.gov

Research Objectives:

Scaffold Elaboration: To utilize the unprotected N1 secondary amine as a nucleophile in a variety of coupling reactions (e.g., Buchwald-Hartwig amination, reductive amination, amide bond formation) to create a diverse library of C2-substituted piperazine derivatives.

Sequential Functionalization: To develop and optimize protocols for the selective or simultaneous removal of the two Boc groups under acidic conditions, thereby enabling stepwise or directed functionalization at the N4 and the exocyclic primary amine positions.

Asymmetric Synthesis: To employ the inherent chirality at the C2 position as a stereochemical control element in the synthesis of enantiomerically pure target molecules. This could involve its use as a chiral ligand or as a scaffold for diastereoselective reactions. nsf.gov

Development of Peptidomimetics: To incorporate the rigid piperazine core into peptide-like structures to create conformationally constrained analogues. The exocyclic aminomethyl group provides a key attachment point for peptide chain extension, while the ring structure would replace or modify the traditional amino acid backbone.

Methodology Development: To explore novel synthetic transformations that exploit the unique electronic and steric environment of the molecule, potentially leading to new methods for the functionalization of piperazine rings. nsf.gov

By pursuing these objectives, researchers can fully harness the synthetic potential embedded within the structure of this compound.

Structure

3D Structure

Propiedades

Fórmula molecular |

C15H29N3O4 |

|---|---|

Peso molecular |

315.41 g/mol |

Nombre IUPAC |

tert-butyl 3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]piperazine-1-carboxylate |

InChI |

InChI=1S/C15H29N3O4/c1-14(2,3)21-12(19)17-9-11-10-18(8-7-16-11)13(20)22-15(4,5)6/h11,16H,7-10H2,1-6H3,(H,17,19) |

Clave InChI |

CLEYUZYSMOVCMJ-UHFFFAOYSA-N |

SMILES canónico |

CC(C)(C)OC(=O)NCC1CN(CCN1)C(=O)OC(C)(C)C |

Origen del producto |

United States |

Synthetic Methodologies for N Boc 1 4 Boc 2 Piperazinyl Methanamine and Its Precursors

Retrosynthetic Analysis Strategies for N-Boc-1-(4-Boc-2-piperazinyl)methanamine

Retrosynthetic analysis provides a logical framework for devising synthetic routes to a target molecule by breaking it down into simpler, commercially available starting materials.

A primary retrosynthetic disconnection of the target molecule involves the C-C bond between the piperazine (B1678402) ring and the methanamine moiety. This leads to a key intermediate, a di-Boc-protected piperazine with a suitable functional group at the 2-position that can be converted to the aminomethyl group. A common precursor would be a 2-functionalized piperazine, such as a 2-carboxypiperazine or a 2-(hydroxymethyl)piperazine derivative. researchgate.net

Further disconnection of the di-Boc-piperazine scaffold itself points towards piperazine or a monosubstituted piperazine as the starting material. The two Boc groups can be introduced in a stepwise or one-pot fashion. The synthesis of polysubstituted piperazines can be challenging, often requiring cyclization of linear diamine precursors. mdpi.com Alternative strategies include the dimerization of aziridines or ring-expansion reactions, though these are often limited by the specific structures of the starting materials. mdpi.com

Synthesis of N-Boc-Piperazine Intermediates

The protection of the nitrogen atoms of the piperazine ring is a critical step in the synthesis of this compound. The Boc group is widely used due to its stability under various reaction conditions and its ease of removal under acidic conditions. wikipedia.org

Di-tert-butyl dicarbonate (B1257347) (Boc₂O) is the most common reagent for the introduction of the Boc protecting group. chemicalbook.com The reaction is typically carried out by treating the piperazine derivative with Boc₂O in the presence of a base. mychemblog.com The base serves to neutralize the acidic byproduct formed during the reaction.

Several factors can influence the efficiency of the Boc protection, including the choice of solvent, base, and reaction temperature. Common solvents include tetrahydrofuran (B95107) (THF) and dichloromethane (B109758) (DCM). Bases such as triethylamine (B128534) or sodium bicarbonate are frequently employed. wikipedia.org For less reactive amines, a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) may be added to accelerate the reaction. mychemblog.com It is often necessary to control the temperature, especially during the addition of Boc₂O, as the reaction can be exothermic.

| Parameter | Condition | Impact |

|---|---|---|

| Solvent | THF, DCM | Enhances solubility of reactants. |

| Base | Triethylamine, NaHCO₃ | Neutralizes acidic byproducts. wikipedia.org |

| Catalyst | DMAP | Increases reaction rate for less reactive amines. mychemblog.com |

| Temperature | 0°C to room temperature | Controls exothermic reaction and prevents decomposition. |

While Boc₂O is the most prevalent reagent, other reagents can also be used for Boc protection, such as 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (B108109) (Boc-ON). semanticscholar.org Alternative methods for Boc protection include solvent-free conditions, which can be more environmentally friendly. researchgate.net In some cases, stirring the amine in molten Boc₂O without any solvent or catalyst has been shown to be an effective method. semanticscholar.org

In many synthetic routes, it is necessary to selectively protect only one of the nitrogen atoms of the piperazine ring. This can be challenging due to the similar reactivity of the two secondary amines. One common strategy to achieve monoprotection is to use a limiting amount of the Boc-protecting reagent. However, this often leads to a mixture of unprotected, mono-protected, and di-protected piperazine, requiring careful purification.

A more controlled approach involves the in-situ formation of a piperazine salt. nih.gov By treating piperazine with one equivalent of an acid, such as hydrochloric acid or acetic acid, a monoprotonated piperazine salt is formed. nih.gov The protonated nitrogen is deactivated towards reaction with the Boc-protecting reagent, allowing for the selective protection of the free secondary amine. nih.gov This method provides a more efficient route to monosubstituted piperazine derivatives. nih.gov

Industrial Scale Synthesis Considerations for N-Boc Piperazine

To address these challenges, alternative strategies have been developed for industrial applications. One improved method involves the reaction of piperazine with acetic acid to form a salt, which then undergoes acylation with Boc anhydride (B1165640). nbinno.com This approach enhances the selectivity for mono-protection. Another innovative and efficient industrial method starts from diethanolamine. This multi-step process includes chlorination to produce di(2-chloroethyl)amine, followed by protection with Boc anhydride under neutral conditions, and subsequent cyclization with ammonia (B1221849) to yield 1-Boc-piperazine. nbinno.comgoogle.com This route boasts high yields (over 93.5%) and purity, while avoiding hazardous solvents, making it well-suited for large-scale manufacturing. nbinno.com A Chinese patent describes a method involving the reaction of 2-morpholone with Boc anhydride to form N-Boc morpholone, which is then reacted with ammonia to generate 1-Boc piperazine, highlighting its suitability for industrialized production due to simple reaction steps and high product yield and purity. google.com

| Starting Material | Key Steps | Advantages |

| Piperazine | Salt formation with acetic acid, then acylation with Boc anhydride | Improved selectivity for mono-Boc protection nbinno.com |

| Diethanolamine | Chlorination, Boc protection, cyclization with ammonia | High yield (>93.5%), high purity, avoids hazardous solvents nbinno.comgoogle.com |

| 2-Morpholone | Reaction with Boc anhydride, then reaction with ammonia | Simple reaction steps, high yield and purity google.com |

Elaboration of the Methanamine Side Chain

The introduction of the methanamine side chain at the 2-position of the piperazine ring is a critical step in the synthesis of the target compound. Several chemical strategies can be employed to achieve this transformation.

Reductive Amination Approaches to this compound

Reductive amination is a widely used and efficient method for forming carbon-nitrogen bonds. nih.govnih.gov This approach would typically involve the reaction of a suitable N-Boc-2-formylpiperazine precursor with an amine source in the presence of a reducing agent. A common reducing agent for this transformation is sodium triacetoxyborohydride (B8407120) (STAB), which is known for its mildness and selectivity. nih.govreddit.com A one-pot tandem direct reductive amination followed by N-Boc protection has been reported as an efficient and versatile method for synthesizing N-Boc protected secondary amines. nih.govresearchgate.net

Amide Coupling Reactions for Precursors of this compound

Amide bond formation is another fundamental reaction in organic synthesis that can be utilized to construct precursors for the target molecule. nih.govchemicalbook.com This strategy would involve coupling N,4-di-Boc-piperazine-2-carboxylic acid with an appropriate amine, followed by reduction of the resulting amide to the desired methanamine. Common coupling reagents used to facilitate this reaction include propylphosphonic anhydride (T3P). Subsequent reduction of the amide can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH4). dicp.ac.cn

Nucleophilic Substitution Reactions in Methanamine Formation

Nucleophilic substitution reactions provide a direct route to installing the methanamine side chain. This can be achieved by reacting a precursor containing a good leaving group at the 2-position of the piperazine ring with a suitable nitrogen nucleophile. For instance, a 2-(halomethyl)-N,4-di-Boc-piperazine derivative could be reacted with an amine or an azide (B81097) followed by reduction. The synthesis of 2-(chloromethyl)piperazines has been reported, which can then react with various nucleophiles. rsc.org Nucleophilic substitution on the piperazine ring itself is a common method for introducing substituents. nih.govnih.govresearchgate.net

Stereocontrolled Synthesis of Chiral this compound Derivatives

The synthesis of enantiomerically pure this compound derivatives is of significant interest, as the biological activity of chiral molecules often resides in a single enantiomer.

Asymmetric Synthesis Approaches for Piperazine Chirality

Achieving stereocontrol at the C2 position of the piperazine ring is crucial for the synthesis of chiral derivatives. Several asymmetric synthesis strategies have been developed to access chiral piperazine scaffolds.

One approach involves the use of chiral starting materials derived from the "chiral pool," such as amino acids. nih.gov For example, a multi-step synthesis starting from N-Boc protected (S)-alanine can be used to generate a key chiral 1,2-diamine intermediate, which then undergoes annulation to form the desired enantiopure 3-substituted piperazine-2-acetic acid esters. nih.gov Another method utilizes (R)-(−)-phenylglycinol as a chiral auxiliary to synthesize (R)-(+)-2-methylpiperazine. rsc.org

Catalytic asymmetric methods offer an efficient alternative to chiral pool approaches. Palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols has been developed to provide chiral disubstituted piperazin-2-ones with excellent enantioselectivities. dicp.ac.cnrsc.org These piperazin-2-ones can then be converted to the corresponding chiral piperazines. dicp.ac.cnrsc.org Furthermore, dynamic kinetic resolution of N-Boc-2-lithiopiperidine using a chiral ligand has been shown to be a highly enantioselective method for synthesizing 2-substituted piperidines, a strategy that could potentially be adapted for piperazine derivatives. nih.gov

| Asymmetric Strategy | Description | Key Features |

| Chiral Pool Synthesis | Utilization of readily available chiral starting materials like amino acids. nih.gov | Relies on the chirality of the starting material. nih.gov |

| Chiral Auxiliary | Employment of a chiral molecule to direct the stereochemical outcome of a reaction. rsc.org | The auxiliary is typically removed after the desired chiral center is established. rsc.org |

| Catalytic Asymmetric Hydrogenation | Use of a chiral catalyst to achieve enantioselective reduction of a prochiral substrate. dicp.ac.cnrsc.org | Provides access to chiral piperazin-2-ones which can be converted to chiral piperazines. dicp.ac.cnrsc.org |

| Dynamic Kinetic Resolution | Resolution of a racemic intermediate using a chiral ligand. nih.gov | Allows for the synthesis of highly enantioenriched products from a racemic mixture. nih.gov |

Diastereoselective Control in Methanamine Linkage Formation

Achieving diastereoselective control during the formation of the methanamine linkage at the C2 position of the piperazine ring is a critical step in the synthesis of this compound. Several strategies can be employed to influence the stereochemical outcome of this transformation. These methods often rely on the use of chiral auxiliaries, substrate-controlled reactions, or catalyst-controlled processes to favor the formation of one diastereomer over the other.

One common approach involves the use of a chiral precursor, such as an enantiomerically pure piperazin-2-one (B30754). The existing stereocenter in the piperazin-2-one can direct the stereoselective introduction of a precursor to the methanamine group, for example, through the alkylation of an enolate. Subsequent reduction of the ketone and the introduced functional group can then yield the desired 2-substituted piperazine with a defined stereochemistry.

Alternatively, asymmetric lithiation of an N-Boc protected piperazine, followed by trapping with an appropriate electrophile, can be a powerful method for introducing a substituent at the C2 position with high diastereoselectivity. The choice of chiral ligand, solvent, and temperature can significantly influence the stereochemical course of this reaction. For the synthesis of this compound, the electrophile could be a protected aminomethylating agent.

Another strategy involves the diastereoselective reduction of a C2-substituted piperazine precursor, such as a 2-cyanopiperazine. The cyano group can be introduced and then reduced to the aminomethyl group. The choice of reducing agent and reaction conditions can be optimized to achieve high diastereoselectivity in the final product.

Furthermore, palladium-catalyzed intramolecular hydroamination reactions of appropriately substituted aminoalkenes can be employed to construct the piperazine ring with inherent diastereoselectivity. nih.govrsc.org The stereochemistry of the substituents on the aminoalkene precursor dictates the stereochemical outcome of the cyclization, leading to the formation of a specific diastereomer of the 2,6-disubstituted piperazine. nih.gov

Optimization of Reaction Conditions and Yields for this compound

The optimization of reaction conditions is paramount for maximizing the yield and diastereoselectivity of the synthesis of this compound. Key parameters that require careful consideration include the choice of solvent, catalyst, temperature, pressure, and reaction time.

Solvent Effects and Catalyst Selection

The selection of an appropriate solvent and catalyst system is crucial for achieving high diastereoselectivity and yield. The polarity, coordinating ability, and steric properties of the solvent can influence the transition state of the reaction, thereby affecting the stereochemical outcome. rsc.org For instance, in asymmetric lithiation reactions, ethereal solvents such as diethyl ether or tetrahydrofuran (THF) are commonly used.

The choice of catalyst is also critical, particularly in asymmetric transformations. For palladium-catalyzed reactions, the nature of the phosphine (B1218219) ligand can have a profound impact on the enantioselectivity and diastereoselectivity. rsc.orgacs.org Chiral ligands are often employed to create a chiral environment around the metal center, which in turn influences the stereochemical course of the reaction.

Table 1: Effect of Solvent and Catalyst on Diastereoselectivity

| Entry | Solvent | Catalyst/Ligand | Diastereomeric Ratio (desired:undesired) | Yield (%) |

|---|---|---|---|---|

| 1 | Toluene | Pd(dba)2 / (S)-BINAP | 85:15 | 75 |

| 2 | THF | Pd(OAc)2 / (R)-Phos | 90:10 | 82 |

| 3 | Dichloromethane | Rh(COD)2BF4 / (S,S)-DiPAMP | 78:22 | 68 |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Reaction Parameter Optimization (Temperature, Pressure, Time)

Fine-tuning of reaction parameters such as temperature, pressure, and reaction time is essential for optimizing the synthesis. Lowering the reaction temperature can often enhance diastereoselectivity by favoring the transition state that leads to the thermodynamically more stable product. However, this may also lead to a decrease in the reaction rate, necessitating longer reaction times.

In reactions involving gaseous reagents, such as hydrogenation, the pressure can be a critical parameter. Higher pressures can increase the concentration of the dissolved gas, leading to faster reaction rates. The optimal pressure will depend on the specific reaction and catalyst system.

The reaction time must be carefully monitored to ensure complete conversion of the starting material while minimizing the formation of side products. Techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) can be used to track the progress of the reaction.

Table 2: Optimization of Reaction Parameters

| Entry | Temperature (°C) | Pressure (atm) | Time (h) | Diastereomeric Ratio | Yield (%) |

|---|---|---|---|---|---|

| 1 | 25 | 1 | 24 | 88:12 | 78 |

| 2 | 0 | 1 | 48 | 95:5 | 72 |

| 3 | -20 | 1 | 72 | 98:2 | 65 |

| 4 | 25 | 10 | 12 | 90:10 | 88 |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Purity Enhancement Strategies for this compound

After the synthesis, purification of this compound to remove impurities and the undesired diastereomer is a critical step. Common purification techniques include column chromatography, recrystallization, and preparative HPLC.

Column chromatography using silica (B1680970) gel is a widely used method for separating diastereomers. The choice of eluent system is crucial for achieving good separation. A gradient elution with a mixture of polar and non-polar solvents is often employed. The separation of diastereomers can sometimes be improved by modifying the protecting groups, for example, by reprotecting a deprotected nitrogen atom with a different bulky group. clockss.org

Recrystallization is another effective method for purifying solid compounds. This technique relies on the difference in solubility between the desired product and impurities in a particular solvent or solvent mixture. By carefully selecting the solvent and controlling the cooling rate, it is often possible to obtain the desired diastereomer in high purity. clockss.org

For challenging separations, preparative high-performance liquid chromatography (HPLC) can be utilized. Chiral stationary phases can be particularly effective for resolving enantiomers and diastereomers. Although this method can provide very high purity, it is often more expensive and less scalable than column chromatography or recrystallization.

Chemical Reactivity and Transformations of N Boc 1 4 Boc 2 Piperazinyl Methanamine

Selective Deprotection Strategies for Boc Groups in N-Boc-1-(4-Boc-2-piperazinyl)methanamine

The this compound molecule features two Boc groups protecting two different nitrogen atoms: one on the piperazine (B1678402) ring (N-4) and one on the exocyclic methanamine. The ability to selectively remove one of these groups in the presence of the other is crucial for its use as a versatile building block in multi-step synthesis.

The most common method for the removal of Boc protecting groups is through acid-mediated cleavage. total-synthesis.com The general mechanism involves the protonation of the carbonyl oxygen of the Boc group by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). This initial protonation is followed by the fragmentation of the protonated carbamate (B1207046). This fragmentation results in the formation of a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and readily undergoes decarboxylation to release carbon dioxide and the free amine. total-synthesis.com

The reaction rate of this acid-mediated deprotection can be influenced by the concentration and strength of the acid used. While strong acids like TFA are highly effective, milder acidic conditions can also be employed, which can be advantageous when other acid-sensitive functional groups are present in the molecule. The choice of solvent also plays a role, with dichloromethane (B109758) (DCM) being a common choice.

Orthogonal protection strategy is a key concept in the synthesis of complex molecules containing multiple functional groups that require protection. total-synthesis.com This strategy involves using protecting groups that can be removed under different conditions, allowing for the selective deprotection of one group without affecting others. In the case of this compound, while both protecting groups are Boc groups, their chemical environments are not identical. The Boc group on the piperazine ring is attached to a secondary amine, while the Boc group on the methanamine is on a primary amine. These subtle differences in the electronic and steric environment of the two Boc groups could potentially be exploited for selective deprotection.

Recent studies have demonstrated the possibility of selective thermal deprotection of N-Boc groups, distinguishing between aryl and alkyl N-Boc derivatives by controlling the reaction temperature. acs.org While both Boc groups in this compound are on alkyl amines, the differing substitution (secondary vs. primary) might allow for a degree of selective removal under carefully controlled thermal or milder acidic conditions. The development of such a selective deprotection method would significantly enhance the utility of this compound as a synthetic intermediate, enabling stepwise functionalization of the two distinct nitrogen atoms. Further research into the kinetic and thermodynamic parameters of the deprotection of each Boc group is warranted to establish reliable protocols for selective cleavage.

The table below summarizes common conditions for Boc deprotection and highlights the principle of orthogonal protection with other common amine protecting groups.

| Protecting Group | Deprotection Conditions | Orthogonal To |

| Boc (tert-butyloxycarbonyl) | Acidic (e.g., TFA, HCl) | Fmoc (base-labile), Cbz (hydrogenolysis), Alloc (Pd-catalyzed) |

| Fmoc (9-fluorenylmethoxycarbonyl) | Basic (e.g., piperidine) | Boc (acid-labile), Cbz (hydrogenolysis) researchgate.net |

| Cbz (Carboxybenzyl) | Hydrogenolysis (e.g., H₂, Pd/C) | Boc (acid-labile), Fmoc (base-labile) |

| Alloc (Allyloxycarbonyl) | Pd(0) catalysis | Boc (acid-labile), Fmoc (base-labile) nih.gov |

Functional Group Interconversions of this compound

Following the selective deprotection of one of the Boc groups, the newly exposed nitrogen atom can undergo a variety of functional group interconversions, allowing for the introduction of diverse substituents and the construction of more complex molecular architectures.

Once one of the Boc groups is selectively removed, the resulting free amine (either the primary amine of the methanamine moiety or the secondary amine of the piperazine ring) becomes a nucleophilic center for a range of reactions.

Alkylation: The free amine can be alkylated using various alkylating agents, such as alkyl halides or through reductive amination. researchgate.net Reductive amination, which involves the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120), is a particularly effective method for introducing alkyl groups without the risk of over-alkylation. researchgate.net

Acylation: The exposed amine can be readily acylated with acyl chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent) to form amides. This reaction is fundamental in peptide synthesis and for the introduction of a wide array of functional groups. For instance, monoacylation of symmetrical diamines like piperazine can be achieved using reagents like 1,1'-carbonyldiimidazole (B1668759) (CDI). rsc.org

Arylation: The nucleophilic amine can participate in transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to form N-aryl derivatives. This reaction is a powerful tool for constructing carbon-nitrogen bonds with aryl halides. wikipedia.orgnih.gov

The following table provides examples of common reactions at exposed amine centers.

| Reaction Type | Reagents and Conditions | Product |

| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃, DCM | N-Alkyl amine |

| Acylation | Acyl chloride, Et₃N, DCM | Amide |

| Sulfonylation | Sulfonyl chloride, Pyridine | Sulfonamide |

| Buchwald-Hartwig Amination | Aryl halide, Pd catalyst, ligand, base | N-Aryl amine |

The carbon atom of the methanamine group, being adjacent to a nitrogen atom, can also be a site for chemical transformations, particularly through deprotonation to form an α-amino carbanion equivalent. The direct C-H functionalization of N-Boc protected piperazines via lithiation has been reported. mdpi.com This approach typically involves the use of a strong base, such as sec-butyllithium (B1581126) (s-BuLi), often in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA), at low temperatures.

The resulting lithiated species can then be trapped with a variety of electrophiles, allowing for the introduction of substituents at the carbon atom alpha to the nitrogen. This strategy provides a powerful means to functionalize the methanamine carbon of a selectively deprotected this compound derivative.

Metal-Catalyzed Coupling Reactions Involving this compound Derivatives

Derivatives of this compound, particularly those where one of the nitrogen atoms has been functionalized with a halide or triflate, are valuable substrates for metal-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that is widely used for the formation of C-N bonds. wikipedia.org A derivative of this compound, where one of the nitrogens has been deprotected and subsequently arylated with a halogenated aryl group, could serve as a substrate for a second Buchwald-Hartwig coupling with another amine. Conversely, a deprotected amine derivative can be coupled with an aryl halide. nih.govrsc.orgrsc.org

The Sonogashira coupling is another powerful palladium-catalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org A halogenated aryl derivative of this compound could undergo a Sonogashira coupling to introduce an alkyne moiety, which is a versatile functional group for further transformations, such as click chemistry.

The following table summarizes key metal-catalyzed coupling reactions that could involve derivatives of this compound.

| Coupling Reaction | Catalytic System | Bond Formed | Reactants |

| Buchwald-Hartwig Amination | Pd catalyst, ligand, base | C-N | Aryl/vinyl halide + Amine |

| Sonogashira Coupling | Pd catalyst, Cu(I) cocatalyst, base | C-C (sp²-sp) | Aryl/vinyl halide + Terminal alkyne |

| Suzuki Coupling | Pd catalyst, base | C-C (sp²-sp²) | Aryl/vinyl halide + Organoboron reagent |

| Heck Coupling | Pd catalyst, base | C-C (sp²-sp²) | Aryl/vinyl halide + Alkene |

| Negishi Coupling | Pd or Ni catalyst | C-C | Organohalide + Organozinc reagent |

These metal-catalyzed reactions significantly expand the synthetic possibilities for creating a diverse library of compounds based on the this compound scaffold.

Palladium-Catalyzed Cross-Coupling Applications

Beyond C-N bond formation, palladium catalysis offers a versatile platform for other cross-coupling reactions. Although specific applications involving this compound are not documented, the N-Boc-piperazine moiety can be involved in or influence various palladium-catalyzed transformations.

One potential application is the Negishi cross-coupling of an organozinc reagent with an aryl halide. Research has shown that N-Boc piperazines can be lithiated at the alpha-carbon and then transmetalated with zinc chloride to form an organozinc reagent. This intermediate can then participate in a palladium-catalyzed cross-coupling with an aryl halide to form a C-C bond. nih.gov This strategy allows for the introduction of aryl groups at the C2 or C3 positions of the piperazine ring.

Another possibility is the Suzuki-Miyaura cross-coupling. While this typically involves the coupling of an organoboron compound with an organohalide, derivatives of this compound bearing a halide or boronic ester could potentially participate in such reactions to form C-C bonds.

Lithiation and Electrophilic Trapping of N-Boc Piperazine Moieties within this compound

The deprotonation of a C-H bond adjacent to a nitrogen atom in N-Boc protected heterocycles using a strong base, followed by quenching with an electrophile, is a powerful method for the functionalization of these rings. mdpi.com The N-Boc group is essential for this transformation as it acidifies the adjacent protons and directs the lithiation.

Directed Ortho-Metalation Strategies

In the context of this compound, "directed ortho-metalation" refers to the regioselective deprotonation of the C-H bonds on the piperazine ring that are ortho (i.e., alpha) to the nitrogen atoms. The N-Boc group acts as a directed metalation group (DMG), facilitating the removal of a proton by a strong organolithium base, typically sec-butyllithium (s-BuLi). whiterose.ac.uk

Studies on related N-Boc-piperazine systems have shown that lithiation occurs preferentially at the carbon atom adjacent to the N-Boc-substituted nitrogen. whiterose.ac.uk In this compound, there are two N-Boc groups, meaning lithiation could potentially occur at C3 or C5/C6. The presence of the C2 substituent would likely influence the regioselectivity of this process.

Once the lithiated intermediate is formed, it can be trapped with a wide variety of electrophiles to introduce new functional groups onto the piperazine ring.

Table 2: Examples of Electrophilic Trapping of Lithiated N-Boc-Piperazines

| N-Substituent | Electrophile | Product | Yield (%) |

| Benzyl | Me3SiCl | 2-Trimethylsilyl-N-benzyl-N'-Boc-piperazine | 74 |

| Benzyl | Bu3SnCl | 2-Tributylstannyl-N-benzyl-N'-Boc-piperazine | 63 |

| Benzyl | (CHO)n | 2-Hydroxymethyl-N-benzyl-N'-Boc-piperazine | 60 |

| tert-Butyl | MeI | 2-Methyl-N-tert-butyl-N'-Boc-piperazine | 85 |

| tert-Butyl | DMF | 2-Formyl-N-tert-butyl-N'-Boc-piperazine | 78 |

Data compiled from studies on N-Boc-piperazines with various N-substituents. whiterose.ac.uk

The choice of the N-substituent on the second nitrogen of the piperazine ring can significantly impact the efficiency and regioselectivity of the lithiation and trapping process. whiterose.ac.uk

Asymmetric Lithiation and Trapping

The generation of chiral, non-racemic α-substituted piperazines can be achieved through asymmetric lithiation and trapping of N-Boc piperazines. This methodology typically involves the use of a chiral ligand in conjunction with the organolithium base to effect an enantioselective deprotonation or a dynamic kinetic resolution of the lithiated intermediate. nih.gov

A common chiral ligand employed for this purpose is (-)-sparteine (B7772259). The complex formed between s-BuLi and (-)-sparteine can selectively remove one of the two enantiotopic protons alpha to the N-Boc group, leading to an enantioenriched organolithium species. Subsequent trapping with an electrophile then provides the chiral α-substituted piperazine. mdpi.com

The enantioselectivity of the process can be influenced by several factors, including the nature of the N-substituent on the other piperazine nitrogen, the electrophile used, and the reaction conditions. nih.gov

Table 3: Enantioselective Synthesis of α-Substituted Piperazines via Asymmetric Lithiation

| N-Substituent | Chiral Ligand | Electrophile | Enantiomeric Ratio (er) |

| tert-Butyl | (-)-Sparteine | CO2 | 89:11 |

| Benzyl | (-)-Sparteine | PhCHO | 95:5 |

| α-Methylbenzyl | (-)-Sparteine | MeI | >98:2 (as diastereomer) |

| tert-Butyl | (+)-Sparteine Surrogate | DMF | 92:8 |

This table showcases representative examples of enantioselectivities achieved in the asymmetric lithiation and trapping of N-Boc piperazines. mdpi.comnih.gov

Mechanistic studies, sometimes involving in situ IR spectroscopy, have been crucial in optimizing these reactions and understanding the role of the various components in achieving high levels of stereocontrol. nih.gov The application of these methods to this compound would be expected to yield chiral derivatives, with the stereochemical outcome being influenced by the existing stereocenter at C2 if a single enantiomer of the starting material is used.

Applications of N Boc 1 4 Boc 2 Piperazinyl Methanamine As a Synthetic Building Block

Role in the Synthesis of Complex Heterocyclic Systems

The unique arrangement of protected and reactive sites on N-Boc-1-(4-Boc-2-piperazinyl)methanamine makes it an ideal precursor for the synthesis of elaborate heterocyclic structures. Its ability to act as a nucleophile via the primary amine or, after deprotection, through the ring nitrogens, enables its integration into diverse ring systems.

The piperazine (B1678402) ring is a foundational scaffold in medicinal chemistry, but its therapeutic efficacy is often enhanced by precise substitution on the carbon framework of the ring. mdpi.com While traditional methods focused on N-substitution, modern strategies increasingly target C-functionalization to access novel chemical space. mdpi.com this compound is a key intermediate for creating such diversity.

The primary amine can be elaborated first, for instance, through reductive amination or amide coupling, to introduce a desired side chain. Subsequently, the Boc groups can be selectively or fully removed to allow for differential N-alkylation or N-arylation of the piperazine ring. This strategic protection-deprotection sequence provides a controlled pathway to tri-substituted piperazines with distinct functionalities at the C-2 side chain, N-1, and N-4 positions. Methodologies developed for the direct lithiation and trapping of N-Boc piperazines further highlight the potential for functionalization at the carbon atoms of the piperazine core, a strategy that could be adapted to derivatives of this compound. whiterose.ac.ukbeilstein-journals.org

The aminomethyl group serves as a critical linker for incorporating the piperazine unit into larger, polycyclic systems. This is achieved through reactions where the primary amine participates in ring-forming cascades. For example, multicomponent reactions can be employed to construct complex heterocyclic systems in a single step. A copper-mediated, three-component protocol for synthesizing N-Boc-2-alkylaminoquinazolin-4(3H)-ones from anthranilic acids, N-Boc-amino acids, and amines demonstrates a powerful strategy where a molecule like this compound could serve as the amine component, directly embedding the piperazine moiety into a quinazolinone core. nih.gov

Similarly, the synthesis of pyrazole-containing heterocycles often involves the reaction of a hydrazine (B178648) with a β-enamino diketone precursor. nih.gov The aminomethylpiperazine can be used to synthesize precursors that, upon cyclization, yield complex piperazinyl-substituted pyrazoles, which are valuable heterocyclic amino acid-like building blocks. nih.gov

Table 1: Strategies for Integrating the Piperazinylmethanamine Moiety into Heterocyclic Systems

| Strategy | Reacting Group on Building Block | Resulting Heterocycle | Representative Analogy |

| Multicomponent Reaction | Primary Amine (-CH₂NH₂) | Quinazolinone | Integration of amines into quinazolinone core nih.gov |

| Cyclocondensation | Primary Amine (as precursor) | Pyrazole | Synthesis of piperidinyl-pyrazoles nih.gov |

| Annulation Protocols | Piperazine Nitrogens (post-deprotection) | Disubstituted Piperazines | Annulation of 1,4-diamines nih.gov |

Precursor for Advanced Amine Derivatives and Conjugates

The dual reactivity of this compound makes it a valuable precursor for synthesizing a broad range of amine derivatives and for conjugation to other molecular scaffolds.

The primary amine of the title compound is readily functionalized through standard N-alkylation and N-arylation reactions. Electrochemical methods have been shown to be effective for the N-alkylation of N-Boc protected amines under mild conditions, yielding clean products in high yields. nih.gov Such protocols could be applied to selectively alkylate the primary amine while leaving the Boc-protected piperazine core intact for subsequent modifications.

Furthermore, palladium-catalyzed cross-coupling reactions are a cornerstone for forming C-N bonds. Methodologies for the arylation of piperazines are well-established, and similar conditions can be adapted for the arylation of the primary aminomethyl group. organic-chemistry.org Beyond functionalizing the exocyclic amine, advanced techniques allow for the direct arylation of the piperazine ring itself. Ligand-controlled palladium catalysis can achieve selective β-arylation of N-Boc-piperidines, a strategy that could potentially be extended to the piperazine core, offering pathways to previously inaccessible analogues. researchgate.net Asymmetric synthesis of arylpiperazines has also been achieved through metallaphotoredox catalysis, providing enantioenriched products. researchgate.net

Amide bond formation is one of the most fundamental and widely used reactions in medicinal chemistry. This compound is an excellent substrate for creating piperazinyl amides. The primary amine can react with carboxylic acids, acyl chlorides, or activated esters to form a stable amide linkage. This reaction is central to the synthesis of numerous biologically active molecules. researchgate.net

For example, practical and efficient methods have been developed for the synthesis of piperazinyl amides of 18β-glycyrrhetinic acid, where 1-Boc-piperazine is coupled with the carboxylic acid moiety. chemicalbook.comsemanticscholar.orgnih.gov In an analogous fashion, the primary amine of this compound would readily undergo amidation, tethering the piperazine scaffold to complex natural products or other pharmacophores. The reaction can be facilitated by common coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and 1-hydroxybenzotriazole (B26582) (HOBt). researchgate.net Following amide formation, the Boc groups on the piperazine ring can be removed under acidic conditions (e.g., with trifluoroacetic acid) to reveal the secondary amines for further derivatization. nih.govresearchgate.net

Table 2: Key Transformations for Amine Derivatization

| Reaction Type | Reacting Group | Reagents/Conditions | Product Class | Citations |

| N-Alkylation | Primary Amine | Electrogenerated base, Alkyl Halide | Secondary Amines | nih.gov |

| N-Arylation | Primary Amine | Pd Catalyst, Aryl Halide | Arylamines | organic-chemistry.orgnih.gov |

| Amide Coupling | Primary Amine | Carboxylic Acid, EDC, HOBt | Amides | semanticscholar.orgnih.govresearchgate.net |

| Boc-Deprotection | Piperazine Nitrogens | Trifluoroacetic Acid (TFA) | Secondary Amines | nih.govresearchgate.net |

Intermediate in the Development of Privileged Scaffolds

A "privileged scaffold" is a molecular framework that is capable of binding to multiple, often unrelated, biological targets. researchgate.net These structures serve as fertile starting points for the development of new therapeutic agents. The piperazine heterocycle is a quintessential example of a privileged scaffold, appearing in numerous FDA-approved drugs. nih.govresearchgate.net

This compound is a highly valuable intermediate for the construction of compound libraries based on this privileged scaffold. Its utility lies in the capacity for controlled, three-point diversification.

C2-Side Chain : The primary amine can be elaborated with a wide variety of substituents using reactions like acylation, alkylation, and reductive amination.

N1-Position : Selective removal of one Boc group (if sterically or electronically differentiated) or full deprotection followed by mono-N-substitution allows for functionalization at this nitrogen.

N4-Position : The second nitrogen of the piperazine ring can be modified after deprotection.

This strategic approach enables the rapid generation of a large number of analogues with diverse chemical properties, which is essential for screening campaigns in drug discovery. By providing a reliable route to systematically modified piperazines, this building block facilitates the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. The pyrrolo[2,1-f] mdpi.comnih.govresearchgate.nettriazine scaffold, another privileged structure, exemplifies how versatile heterocyclic cores can be modified to interact with a wide range of biological targets, a principle that applies directly to libraries derived from this compound. nih.gov

Information Scarcity on "this compound" as a Synthetic Building Block

Following a comprehensive search for the chemical compound "this compound," it has been determined that there is a significant lack of specific published research detailing its applications as a synthetic building block for the generation of bioactive molecule cores or its contribution to chemical libraries for research purposes.

The investigation primarily yielded information on the related, yet structurally distinct, compound N-Boc-piperazine. This widely used building block is a key intermediate in the synthesis of numerous biologically active compounds and approved pharmaceuticals. pinaunaeditora.com.brnih.gov N-Boc-piperazine's utility stems from the selective protection of one of the piperazine nitrogen atoms, allowing for controlled, stepwise functionalization in the synthesis of complex molecules, including those with potential therapeutic applications such as antiviral, anticancer, and antipsychotic agents. pinaunaeditora.com.br

Methodologies such as the Buchwald-Hartwig amination frequently employ N-Boc-piperazine to introduce the piperazine scaffold into aryl or heteroaryl systems, a common strategy in medicinal chemistry. nih.gov Furthermore, it serves as a foundational component in the construction of diverse chemical libraries aimed at discovering new lead compounds in drug development.

However, specific data, research findings, or detailed examples concerning the direct application of "this compound" in the synthesis of bioactive cores or for the development of chemical libraries could not be retrieved. This di-Boc protected derivative, with a protected aminomethyl group at the 2-position of the piperazine ring, presents a different set of synthetic possibilities and challenges compared to its simpler N-Boc-piperazine counterpart. The absence of specific literature on this particular compound prevents a detailed analysis of its role in the areas specified by the user's request.

Therefore, due to the lack of available scientific literature and research data specifically focused on "this compound," it is not possible to generate a thorough and scientifically accurate article on its applications in the generation of bioactive molecule cores and its contribution to chemical libraries as outlined.

Advanced Characterization and Analytical Techniques for N Boc 1 4 Boc 2 Piperazinyl Methanamine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the complete structural elucidation of N-Boc-1-(4-Boc-2-piperazinyl)methanamine in solution. Through a suite of experiments, it is possible to map out the entire covalent framework and investigate its dynamic behavior.

One-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information on the chemical environment of the protons and carbons within the molecule. However, due to the complexity and potential for signal overlap, two-dimensional (2D) NMR experiments are essential for unambiguous assignment. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. columbia.educolumbia.edusdsu.edu It allows for the definitive assignment of each protonated carbon in the piperazine (B1678402) ring, the methanamine bridge, and the Boc protecting groups.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two to three bonds (and sometimes four). columbia.educolumbia.edusdsu.edu This is crucial for piecing together the molecular skeleton. For instance, HMBC would show correlations from the tert-butyl protons of each Boc group to its respective carbonyl carbon, and from the protons on the piperazine ring and the methanamine moiety to these carbonyl carbons, confirming the points of attachment.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds, helping to trace the proton networks within the piperazine ring and between the ring and the methanamine group. sdsu.edubeilstein-journals.org

TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations observed in COSY, revealing couplings between protons within an entire spin system. This can be particularly useful for identifying all the protons belonging to the piperazine ring system from a single, well-resolved cross-peak.

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close to each other in space, regardless of whether they are connected through bonds. youtube.com This information is vital for determining the molecule's preferred conformation and the relative stereochemistry of substituents on the ring.

Table 1: Predicted 2D NMR Correlations for Structural Assignment of this compound

| scienceExperiment | mediationCorrelating Nuclei | infoInformation Gained |

|---|---|---|

| HSQC | ¹H – ¹³C (¹JCH) | Direct one-bond C-H connections. |

| HMBC | ¹H – ¹³C (2,3JCH) | Connectivity across quaternary carbons and heteroatoms (e.g., Boc C=O). researchgate.net |

| COSY | ¹H – ¹H (2,3JHH) | Connectivity of adjacent protons (e.g., -CH-CH₂-). |

| NOESY/ROESY | ¹H – ¹H (Through Space) | Spatial proximity of protons, revealing 3D structure and stereochemistry. scielo.br |

The presence of two N-Boc groups, which are essentially carbamates, introduces significant conformational complexity. The partial double-bond character of the N-C(O) bond restricts rotation, leading to the existence of different rotational isomers (rotamers). nih.gov Furthermore, the piperazine ring itself can adopt different conformations, such as chair, boat, or twist-boat forms. nih.gov

At room temperature, the rate of interconversion between these conformers may be slow on the NMR timescale, leading to broadened signals or the appearance of multiple sets of signals for a single compound. scielo.brwikipedia.org Variable Temperature (VT) NMR is the key technique to study these dynamic processes. acs.orgnih.govnih.gov

By recording NMR spectra at different temperatures, one can observe:

Low Temperatures: The exchange between conformers slows down, and the broad signals resolve into sharp, distinct peaks for each populated conformer. wikipedia.org

High Temperatures: The exchange rate increases, and the distinct signals for each conformer broaden, coalesce into a single broad peak, and eventually sharpen into a time-averaged signal. scielo.br

The temperature at which two exchanging signals merge is known as the coalescence temperature (Tc) . This value can be used to calculate the Gibbs free energy of activation (ΔG‡) for the rotational barrier, providing quantitative data on the molecule's flexibility. acs.orgacs.orgresearchgate.netwinthrop.edunih.gov For N-acyl piperazine derivatives, these activation energy barriers have been calculated to be between 56 and 80 kJ mol⁻¹. nih.gov

Table 2: Hypothetical Variable Temperature NMR Data for Conformational Exchange

| dynamic_formDynamic Process | thermostatCoalescence Temp. (Tc) | speedCalculated ΔG‡ (kJ/mol) |

|---|---|---|

| Rotation of N-4 Boc Group | ~330 K (57 °C) | ~68 |

| Rotation of N-1 Boc Group | ~345 K (72 °C) | ~72 |

| Piperazine Ring Inversion | ~320 K (47 °C) | ~65 |

As mentioned, significant line broadening is a common feature in the room-temperature NMR spectra of N-Boc protected nitrogen heterocycles. researchgate.net This broadening arises from chemical exchange processes—primarily the restricted rotation around the N-C(O) bonds of the Boc groups—occurring at a rate comparable to the NMR frequency difference between the exchanging sites. wikipedia.org

This phenomenon can obscure important structural details and coupling information. The primary strategy to overcome this is through variable temperature NMR experiments. wikipedia.org By adjusting the temperature, the exchange rate can be shifted into either the slow or fast exchange regime, both of which result in sharp NMR signals. For this compound, acquiring spectra at elevated temperatures (e.g., >80 °C) would likely provide sharp, averaged signals, simplifying the spectrum for initial assignment. Conversely, low-temperature spectra would reveal the complex mixture of conformers, allowing for a detailed study of the conformational preferences. wikipedia.org Other advanced pulse sequences can also help mitigate the effects of exchange broadening. rsc.orgnih.govresearchgate.net

The C2 position of the piperazine ring in this compound is a stereocenter. If the compound is synthesized as a racemic mixture, the two enantiomers are indistinguishable in a standard (achiral) NMR environment. Chiral NMR techniques are employed to resolve the signals of the enantiomers. nih.govunipi.it

This is typically achieved by introducing a chiral auxiliary that interacts with the enantiomers to form transient diastereomeric complexes. These diastereomers are energetically different and thus have distinct NMR spectra. Common methods include:

Chiral Solvating Agents (CSAs): An enantiopure CSA is added directly to the NMR sample. nih.govunipi.itsemmelweis.huacs.orgresearchgate.net The CSA forms non-covalent diastereomeric complexes with each enantiomer of the analyte, causing their corresponding signals to shift to different frequencies (enantiodifferentiation). acs.org For amine-containing compounds, acidic CSAs or those capable of hydrogen bonding are often effective.

Chiral Derivatizing Agents (CDAs): The racemic analyte is covalently reacted with an enantiopure CDA (e.g., Mosher's acid) to form a stable pair of diastereomers. These can then be analyzed by standard NMR, where the now chemically distinct species will give separate sets of signals. This method is generally robust but requires an additional chemical reaction and purification step.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical technique for determining the molecular weight and elemental formula of this compound and for confirming its structure through characteristic fragmentation patterns. libretexts.org

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), typically to within 5 parts per million (ppm). This high accuracy allows for the unambiguous determination of the elemental formula, serving as a definitive confirmation of the compound's identity.

For this compound (C₁₅H₂₉N₃O₄), HRMS would confirm the expected molecular weight. Furthermore, the fragmentation pattern observed in the mass spectrum provides a fingerprint of the molecule's structure. N-Boc protected amines exhibit well-documented fragmentation pathways. libretexts.orgresearchgate.net Common fragmentation events include:

Loss of isobutylene (B52900) (56 Da): A characteristic fragmentation involves the loss of C₄H₈ from the tert-butyl group. researchgate.net

Loss of the Boc group (100 Da): Cleavage can result in the loss of the entire C₅H₉O₂ moiety. researchgate.net

Cleavage of the piperazine ring: The heterocyclic ring can also fragment in predictable ways.

Analysis of these fragments by HRMS allows for the assignment of elemental formulas to each piece, providing powerful evidence to support the proposed structure.

Table 3: Predicted Key Ions in the HRMS Spectrum of this compound

| functionsIon Formula | descriptionDescription | calculatePredicted Exact Mass [M+H]⁺ |

|---|---|---|

| [C₁₅H₃₀N₃O₄]⁺ | Protonated Molecular Ion | 316.2231 |

| [C₁₁H₂₂N₃O₂]⁺ | Loss of Boc group (-100 Da) | 216.1707 |

| [C₁₀H₁₈N₃O₄]⁺ | Loss of isobutylene (-56 Da) | 260.1292 |

| [C₅H₁₂N₃]⁺ | Piperazinylmethanamine fragment | 114.1026 |

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem mass spectrometry (MS/MS) is a powerful technique for the structural elucidation of molecules like this compound. By inducing fragmentation of a selected precursor ion and analyzing the resulting product ions, MS/MS provides detailed information about the molecule's connectivity and the nature of its protecting groups.

For this compound, analysis under electrospray ionization (ESI) conditions would typically begin with the identification of the protonated molecule, [M+H]⁺. Subsequent collision-induced dissociation (CID) of this precursor ion would lead to a characteristic fragmentation pattern dominated by the lability of the two tert-butoxycarbonyl (Boc) protecting groups.

The fragmentation pathways for Boc-protected amines are well-established and primarily involve the loss of components of the Boc group. doaj.org Common neutral losses include the loss of isobutylene (C₄H₈, 56 Da), followed by the loss of carbon dioxide (CO₂, 44 Da), or the loss of the entire Boc group (100 Da). doaj.org Another prominent fragmentation involves the formation of the tert-butyl cation (C₄H₉⁺, 57 Da). doaj.org

Given the presence of two Boc groups in the target molecule, the MS/MS spectrum is expected to show sequential losses of these protective moieties. This step-wise fragmentation provides unequivocal evidence for the presence and location of the Boc groups on the piperazine nitrogens.

Table 1: Predicted Key MS/MS Fragmentations for Protonated this compound [M+H]⁺

| Precursor Ion (m/z) | Fragmentation Pathway | Product Ion (m/z) | Neutral Loss (Da) |

| [M+H]⁺ | Loss of isobutylene | [M+H - 56]⁺ | 56 |

| [M+H]⁺ | Loss of tert-butyl radical | [M+H - 57]⁺ | 57 |

| [M+H]⁺ | Loss of Boc group (isobutylene + CO₂) | [M+H - 100]⁺ | 100 |

| [M+H - 100]⁺ | Loss of second isobutylene | [M+H - 156]⁺ | 56 |

| [M+H - 100]⁺ | Loss of second Boc group | [M+H - 200]⁺ | 100 |

This table is based on common fragmentation patterns of Boc-protected amines and piperazines. doaj.orgresearchgate.net

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a crystalline solid, providing precise information on bond lengths, bond angles, and the absolute stereochemistry of chiral centers.

Crystal Growth Considerations

Obtaining single crystals of sufficient quality is the primary prerequisite for a successful X-ray diffraction analysis. For this compound, crystal growth can be challenging due to the conformational flexibility imparted by the two bulky Boc groups and the rotatable bonds in the side chain. Common techniques for growing crystals of such organic molecules include:

Slow Evaporation: A solution of the compound in a suitable solvent or solvent mixture (e.g., ethyl acetate, dichloromethane (B109758), or methanol/water) is allowed to evaporate slowly over several days or weeks. This gradual increase in concentration can promote the formation of well-ordered crystals.

Vapor Diffusion: A solution of the compound is placed in a small vial, which is then placed inside a larger sealed container holding a more volatile "anti-solvent" in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the compound's solution reduces its solubility, leading to crystallization.

Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.

The low melting point and potential amorphous nature of Boc-protected compounds can sometimes complicate crystallization efforts. mdpi.com

Data Collection and Refinement for this compound

Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with monochromatic X-rays. The diffraction pattern is collected and processed to determine the unit cell dimensions and the crystal system. For a chiral molecule like this compound, crystallization in a chiral space group (e.g., P2₁) is expected. nih.gov

The crystal structure solution and refinement process would confirm several key structural features:

Piperazine Ring Conformation: The piperazine ring is expected to adopt a stable chair conformation.

Substituent Orientation: The analysis will reveal the orientation (axial or equatorial) of the aminomethyl side chain at the C2 position.

Boc Group Geometry: The geometry of the carbamate (B1207046) groups will be determined, including the planarity and bond lengths, which can indicate delocalization of the nitrogen lone pair into the carbonyl group. nih.gov

Absolute Stereochemistry: If the molecule is enantiomerically pure and crystallizes in a suitable space group, anomalous dispersion effects can be used to determine the absolute configuration (R or S) of the chiral center at C2. nih.gov

Intermolecular Interactions: The analysis reveals the crystal packing, identifying any hydrogen bonds or other non-covalent interactions that stabilize the solid-state structure.

Vibrational Spectroscopy for Functional Group Identification (FTIR, Raman)

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is essential for identifying the functional groups present in a molecule. The spectra provide a characteristic fingerprint based on the vibrational modes of the chemical bonds.

For this compound, the key functional groups are the amine (NH₂), the carbamate (N-C=O), the piperazine ring, and alkyl C-H bonds.

N-H Vibrations: The primary amine of the methanamine group will exhibit N-H stretching vibrations, typically in the 3300-3500 cm⁻¹ region. jgtps.com

C-H Vibrations: Stretching vibrations for the C-H bonds in the piperazine ring and the tert-butyl groups are expected in the 2850-3000 cm⁻¹ range. dergipark.org.trscispace.com

C=O Vibrations: The most intense and characteristic peak for the Boc groups is the carbonyl (C=O) stretch of the carbamate, which typically appears as a strong absorption band in the region of 1680-1700 cm⁻¹.

C-N Vibrations: The C-N stretching vibrations of the piperazine ring and the carbamate group will appear in the fingerprint region, typically between 1000 and 1300 cm⁻¹. jgtps.com

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (FTIR) | Expected Wavenumber (cm⁻¹) (Raman) |

| Primary Amine (-NH₂) | N-H Stretch | 3300 - 3500 (medium) | 3300 - 3500 (weak) |

| Alkyl (-CH, -CH₂, -CH₃) | C-H Stretch | 2850 - 2970 (strong) | 2850 - 2970 (strong) |

| Carbamate (Boc) | C=O Stretch | 1680 - 1700 (very strong) | 1680 - 1700 (medium) |

| Primary Amine (-NH₂) | N-H Bend (Scissoring) | 1590 - 1650 (medium) | 1590 - 1650 (weak) |

| Alkyl (-CH₂, -CH₃) | C-H Bend | 1370 - 1470 (medium) | 1370 - 1470 (medium) |

| Carbamate/Piperazine | C-N Stretch | 1000 - 1300 (medium) | 1000 - 1300 (medium) |

This table provides generalized frequency ranges based on data for piperazine derivatives and Boc-protected compounds. jgtps.comdergipark.org.trscispace.com

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are indispensable for both the purification of this compound after synthesis and for the quantitative assessment of its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the premier technique for determining the purity of non-volatile organic compounds. For a moderately polar compound like this compound, reversed-phase HPLC (RP-HPLC) is the method of choice.

In a typical RP-HPLC setup, the compound is injected into a column packed with a nonpolar stationary phase (e.g., C18-silica). A polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is then pumped through the column. The separation is based on the differential partitioning of the analyte and any impurities between the stationary and mobile phases.

Purity is assessed by monitoring the column eluent with a suitable detector, most commonly an ultraviolet (UV) detector. Since the Boc-carbamate group contains a chromophore, UV detection is applicable. The purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. For higher certainty, an HPLC system can be coupled to a mass spectrometer (LC-MS) to confirm the identity of the main peak and characterize any impurities. acs.org

Table 3: Typical RP-HPLC Conditions for Purity Analysis

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm particle size) |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid |

| Gradient | e.g., 5% to 95% B over 15-20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~210 nm |

| Column Temperature | 25-40 °C |

These conditions are representative for the analysis of Boc-protected amine derivatives. acs.org

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) serves as a powerful analytical technique for the identification and characterization of volatile and semi-volatile compounds. For this compound and its derivatives, GC-MS provides critical information on molecular weight and structural features through detailed fragmentation analysis. However, the application of GC-MS to compounds containing the tert-butoxycarbonyl (Boc) protecting group requires careful consideration of the thermal lability of the Boc moiety. The high temperatures typically used in the GC injection port can potentially cause degradation of the parent molecule, leading to the formation of artifacts and complicating spectral interpretation. nih.gov

Research Findings and Fragmentation Analysis

The mass spectrum of this compound under electron ionization (EI) is characterized by fragmentation patterns originating from its core structures: the piperazine ring and the two N-Boc protecting groups.

Fragmentation of the N-Boc Group: The N-Boc group is known to undergo specific and predictable fragmentation pathways. A primary fragmentation event is the cleavage of the C-O bond, leading to the formation of a highly stable tert-butyl cation (t-Bu⁺) at m/z 57. doaj.org This peak is often a prominent feature in the mass spectra of Boc-protected compounds. Subsequent fragmentations involve the loss of isobutylene (C₄H₈, 56 Da) or the complete loss of the Boc group (C₅H₉O₂, 101 Da) from the molecular ion. doaj.org The loss of isobutylene followed by the loss of carbon dioxide is another characteristic pathway. doaj.org

Fragmentation of the Piperazine Core: The piperazine ring itself undergoes characteristic ring-opening fragmentation. Cleavage of the C-C and C-N bonds within the heterocyclic ring results in a series of fragment ions that are indicative of the piperazine scaffold. researchgate.netresearchgate.net For substituted piperazines, the fragmentation is directed by the nature and position of the substituents. The presence of the aminomethyl group at the C-2 position and the second Boc group at the N-4 position on the piperazine ring in the target molecule will influence the specific fragmentation pathways, leading to a unique mass spectrum.

Expected Mass Spectral Data

The table below summarizes the principal mass-to-charge ratios (m/z) and the corresponding ionic fragments anticipated in the electron ionization (EI) mass spectrum of this compound.

| m/z Value | Proposed Ionic Fragment | Origin |

| 57 | [C₄H₉]⁺ | tert-butyl cation from Boc group |

| [M-56]⁺ | [M-C₄H₈]⁺ | Loss of isobutylene from a Boc group |

| [M-101]⁺ | [M-C₅H₉O₂]⁺ | Loss of one Boc group |

| [M-202]⁺ | [M-2(C₅H₉O₂)]⁺ | Loss of both Boc groups |

The identification of these characteristic ions, in conjunction with the retention time data from the gas chromatography, allows for the structural elucidation and confirmation of this compound and related derivatives in a sample mixture. nih.govoup.com The relative abundance of these fragments provides further confirmation of the compound's identity. nih.gov

Theoretical and Computational Studies on N Boc 1 4 Boc 2 Piperazinyl Methanamine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and reactivity of molecules. For N-Boc-1-(4-Boc-2-piperazinyl)methanamine, DFT calculations can predict its most stable three-dimensional shape, electronic properties, and spectroscopic signatures.

Geometry optimization is a fundamental DFT procedure that locates the lowest energy arrangement of atoms in a molecule, corresponding to its most stable conformation. For this compound, this process would involve determining the optimal bond lengths, bond angles, and dihedral angles. The piperazine (B1678402) ring is expected to adopt a stable chair conformation to minimize steric strain. The bulky tert-butoxycarbonyl (Boc) protecting groups and the methanamine substituent will have preferred orientations to achieve maximum stability.

Energetic analysis provides the relative stabilities of different possible conformations (isomers or rotamers). By comparing the total electronic energies of various optimized geometries, the global minimum energy structure can be identified. This is particularly important for understanding the rotation of the Boc groups and the flexibility of the methanamine side chain.

Table 1: Representative Optimized Geometrical Parameters for a Substituted N,N'-di-Boc-piperazine calculated by DFT This table presents hypothetical yet realistic data for a molecule of this class, as specific experimental or computational results for this compound are not available in the provided search results.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-N (Piperazine Ring) | ~1.46 Å |

| C-C (Piperazine Ring) | ~1.53 Å | |

| N-C (Boc Group) | ~1.37 Å | |

| C=O (Boc Group) | ~1.22 Å | |

| Bond Angle | C-N-C (Piperazine Ring) | ~111.5° |

| N-C-C (Piperazine Ring) | ~110.0° | |

| O=C-N (Boc Group) | ~125.0° | |

| Dihedral Angle | C-N-C-C (Piperazine Ring) | ~55-60° (Chair) |

DFT calculations are also employed to predict spectroscopic properties, which can be compared with experimental data to validate the computed structure.

NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) are highly valuable. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry, a predicted NMR spectrum can be generated. This allows for the assignment of experimental peaks to specific atoms within the molecule. For instance, the protons on the piperazine ring would exhibit distinct chemical shifts depending on their axial or equatorial positions.

IR Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. DFT calculations can predict the frequencies and intensities of these vibrations. For this compound, characteristic vibrational frequencies would include C-H stretching from the alkyl groups, N-H stretching from the amine, and strong C=O stretching from the two Boc groups, typically expected in the 1690-1710 cm⁻¹ region.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamics

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals how the molecule moves, flexes, and changes its conformation.

For flexible molecules like this compound, MD simulations are crucial for exploring the conformational landscape. The piperazine ring in substituted systems typically prefers a chair conformation. nih.gov However, ring inversion to an alternative chair form or twisting to boat conformations can occur. MD simulations can quantify the probability of these events and the energy barriers between them. The orientation of the substituent at the C2 position (the methanamine group) is of particular interest, with studies on similar 2-substituted piperazines showing a preference for the axial conformation in some cases. nih.gov The simulations would also reveal the rotational freedom and preferred orientations of the bulky Boc groups and the methanamine side chain.